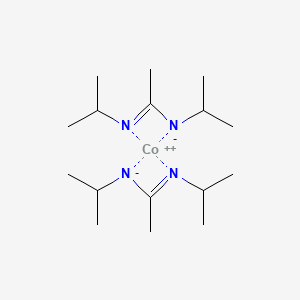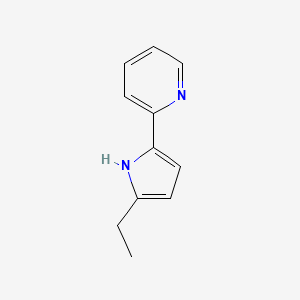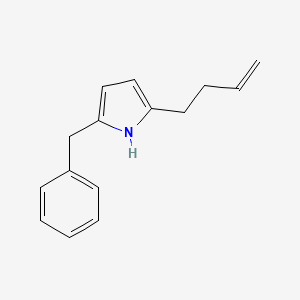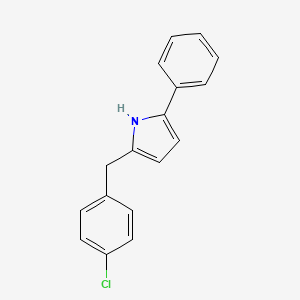
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine, also known as DMPP, is an organic compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in various laboratory experiments, medical treatments, and research studies. DMPP is an important compound due to its ability to act as a catalyst in various reactions, and its ability to interact with biological systems.
作用機序
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to interact with biological systems due to its ability to act as a catalyst in various reactions. It is able to catalyze the oxidation of various substrates, such as alcohols and aldehydes. It is also able to catalyze the hydrolysis of various esters, such as carboxylic acids and amides. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to catalyze the formation of various polymers, such as polyurethanes and polyamides.
Biochemical and Physiological Effects
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to interact with biological systems due to its ability to act as a catalyst in various reactions. It is able to catalyze the oxidation of various substrates, such as alcohols and aldehydes. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to catalyze the hydrolysis of various esters, such as carboxylic acids and amides. Furthermore, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to catalyze the formation of various polymers, such as polyurethanes and polyamides.
実験室実験の利点と制限
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in laboratory experiments provides several advantages. One of the main advantages is that it is relatively easy to synthesize and is cost-effective. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to catalyze various reactions, making it useful in the synthesis of various organic compounds. Furthermore, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is able to interact with biological systems, making it useful in the synthesis of various polymers. However, there are some limitations to the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in laboratory experiments. One of the main limitations is that it is not very stable and can easily decompose. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine can be toxic if not handled properly.
将来の方向性
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in scientific research is expected to increase in the future. One of the main future directions is the development of new methods for the synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine. Additionally, researchers are exploring the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in the synthesis of various polymers, such as polyurethanes and polyamides. Furthermore, research is being conducted on the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in the synthesis of various pharmaceuticals. Additionally, researchers are exploring the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in the synthesis of various natural products. Finally, researchers are exploring the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine in the synthesis of various nanomaterials.
合成法
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alcohol. In the Wittig reaction, an alkyl halide is reacted with a phosphorus ylide to form an alkene. Both reactions are relatively simple and are commonly used in organic synthesis.
科学的研究の応用
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is used in various scientific research applications due to its ability to act as a catalyst in various reactions. It is used in the synthesis of various organic compounds, such as pharmaceuticals, natural products, and polymers. It is also used in the synthesis of various polymers, such as polyurethanes and polyamides. Additionally, 2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine is used in the synthesis of various polymers, such as polyesters and polycarbonates.
特性
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenyl-5-(3-phenylpropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O/c1-35-28-22-20-26(21-23-28)31-29(19-11-14-24-12-5-2-6-13-24)30(25-15-7-3-8-16-25)33-32(34-31)27-17-9-4-10-18-27/h2-10,12-13,15-18,20-23H,11,14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOWCKUJJVZUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2CCCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-4-(4-methoxyphenyl)-5-(3-phenylpropyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)





![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)



